molecular formula C18H16F3NO B1324861 2-Azetidinomethyl-2'-trifluoromethylbenzophenone CAS No. 898755-07-2

2-Azetidinomethyl-2'-trifluoromethylbenzophenone

Cat. No. B1324861
CAS RN: 898755-07-2
M. Wt: 319.3 g/mol
InChI Key: IKMQSGVKGAIECD-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-2'-trifluoromethylbenzophenone (2-AMT) is a synthetic compound with a broad range of applications in the scientific and medical fields. It is a colorless, odorless, and crystalline solid with a molecular weight of 467.5 g/mol and a melting point of 286°C. 2-AMT has been used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other chemicals. Additionally, it has been used in the laboratory for various scientific and medical applications, such as the study of enzyme kinetics, the study of drug metabolism, and the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : 2-Azetidinone derivatives, including 2-Azetidinomethyl-2'-trifluoromethylbenzophenone, have been synthesized from various starting materials like 2-aminobenzothiazole and different substituted aromatic aldehydes. These synthesis methods involve the preparation of Schiff bases followed by cyclocondensation in the presence of triethylamine (Sakarya & Yandımoğlu, 2018).

Biological Activities

  • Cytotoxic Activity : Studies on the cytotoxic activity of 2-azetidinones, including variants like 1,3,4-trisubstituted 2-azetidinones, have revealed anticancer effects in certain cell cultures, indicating their potential in cancer research (Veinberg et al., 2003).

Chemical Properties and Interactions

  • Chemical Structure Analysis : The chemical structures of new 2-azetidinone compounds, including derivatives like this compound, have been confirmed through various methods like FTIR, NMR, and mass spectroscopy (Hemming et al., 2014).
  • X-ray Crystallography Studies : For some 2-azetidinone compounds, X-ray crystallography has been used to study their molecular structure, which helps in understanding their biological and chemical properties (Greene et al., 2016).

Pharmacological Research

  • Antimicrobial Activities : Some 2-azetidinone derivatives, including this compound, have been evaluated for their antimicrobial activities against a range of microbes. This evaluation helps in determining their potential as antimicrobial agents (Vasoya et al., 2005).

Chemical Reactions and Synthesis Techniques

  • Microwave-assisted Synthesis : A method for integrating heterocyclic rings into the benzophenone nucleus, including 2-azetidinones, has been developed. This method uses microwave irradiation, indicating a more efficient synthesis process for these compounds (Khanum et al., 2004).

Advanced Applications in Medicinal Chemistry

  • Antitumor Agents : Research on 3-phenoxy-1,4-diarylazetidin-2-ones, a group that includes this compound, has led to the discovery of compounds with potent antiproliferative properties, particularly in breast cancer cells. These compounds have shown to disrupt microtubular structure and induce apoptosis (Greene et al., 2016).

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)16-9-4-3-8-15(16)17(23)14-7-2-1-6-13(14)12-22-10-5-11-22/h1-4,6-9H,5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMQSGVKGAIECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643717
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898755-07-2
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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